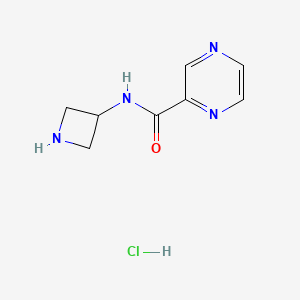![molecular formula C13H22N2O2 B1491263 Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone CAS No. 2097991-33-6](/img/structure/B1491263.png)
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone is a compound that has been studied for its potential as a therapeutic agent in various medical conditions. It is a cyclic peptide derivative of azetidine-3-carboxylic acid. This compound has been extensively studied for its pharmacological and therapeutic properties.
Wirkmechanismus
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone has been studied for its potential to modulate a variety of cellular processes. In cancer research, the compound has been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, the compound has been studied for its potential to reduce insulin resistance by modulating the activity of glucose transporters. In neurological research, the compound has been studied for its potential to reduce inflammation and improve cognitive function by modulating the activity of neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate a variety of biochemical and physiological processes. In cancer research, the compound has been studied for its potential to inhibit the growth of cancer cells by modulating cell cycle progression, apoptosis, and angiogenesis. In diabetes research, the compound has been studied for its potential to reduce insulin resistance by modulating the activity of glucose transporters and insulin receptors. In neurological research, the compound has been studied for its potential to reduce inflammation and improve cognitive function by modulating the activity of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone in laboratory experiments include its availability, its low cost, and its stability. The compound is commercially available and can be synthesized in the laboratory. The compound is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in laboratory experiments is its solubility. The compound is not very soluble in water and must be dissolved in organic solvents.
Zukünftige Richtungen
The potential of azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone as a therapeutic agent has yet to be fully explored. Future research should focus on elucidating the mechanisms of action of the compound in various medical conditions. Additionally, further research should focus on optimizing the synthesis of the compound and improving its solubility in order to facilitate its use in laboratory experiments. Finally, further research should focus on developing formulations of the compound that can be administered orally or topically in order to improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone has been studied for its potential as a therapeutic agent in a variety of medical conditions, including cancer, diabetes, and neurological disorders. In cancer research, the compound has been studied for its potential to inhibit the growth of cancer cells. In diabetes research, the compound has been studied for its potential to reduce insulin resistance. In neurological research, the compound has been studied for its potential to reduce inflammation and improve cognitive function.
Eigenschaften
IUPAC Name |
azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12(11-8-14-9-11)15-6-3-5-13(10-15)4-1-2-7-17-13/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTNOCFVSWWNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1491180.png)
![1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1491182.png)
![3-(2-Hydroxyethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491184.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)
![3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1491187.png)



![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)




